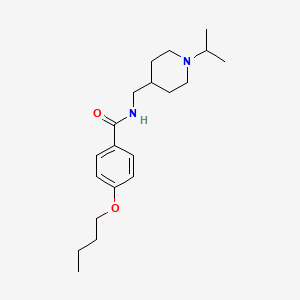
4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” are typically described by their molecular structure, which includes the types and arrangement of atoms in the molecule. They may also be classified based on their functional groups - in this case, it is a type of benzamide .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Techniques such as catalytic protodeboronation might be used in the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its molecular structure, particularly the functional groups present in the molecule .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can provide important information about how the compound behaves in the body or in the environment .Applications De Recherche Scientifique
Potential Antipsychotic Agents
- 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide and its analogues have been studied for their potential as antipsychotic agents, particularly for their affinity for dopamine D-2 receptors and inhibition of apomorphine-induced behavioral responses. These studies support the compound's potential for investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg et al., 1990).
Synthesis and Properties in Polymer Science
- Research in polymer science has explored the synthesis of related compounds and their properties. For instance, ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from similar chemical structures show potential in creating noncrystalline, flexible, and thermally stable materials (Hsiao et al., 2000).
Hydroxamic Acids in Plant Defense
- Hydroxamic acids, closely related to the chemical structure of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, play a significant role in plant defense mechanisms. They are particularly effective in protecting cereals against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).
Dielectric Studies in Chemistry
- Benzamide and its analogues, including 4-butoxy derivatives, have been studied for their dielectric properties when forming hydrogen-bonded complexes with alcohols. These studies are significant in understanding the polarization effects and molecular interactions in chemical systems (Sankar et al., 2006).
Safety And Hazards
Orientations Futures
Future research on a compound like “4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” could involve further studies to fully understand its properties and potential uses. This could include more detailed studies of its mechanism of action, or the development of new methods for its synthesis .
Propriétés
IUPAC Name |
4-butoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-4-5-14-24-19-8-6-18(7-9-19)20(23)21-15-17-10-12-22(13-11-17)16(2)3/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFYWHYTNPJNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)


![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)


![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)